Dual Orexin Receptor Antagonism vs. GPR35 Agonism: Target Selectivity Shift
The target compound acts as a dual orexin receptor antagonist, binding HCRTR1 and HCRTR2 with pKi values of 5.58 and 6.11, respectively [1]. In contrast, the sulfonyl analog (CAS 1795087-70-5), in which the benzoyl linker is replaced by a sulfonyl group, is described as a GPR35 agonist . This represents a complete switch in primary pharmacodynamic target—from orexin-mediated arousal/sleep pathways to GPR35-mediated inflammatory/immune signaling—making the two compounds functionally non-interchangeable for orexin-targeted studies.
| Evidence Dimension | Primary pharmacodynamic target |
|---|---|
| Target Compound Data | HCRTR1 pKi 5.58 (Ki ~2.6 µM); HCRTR2 pKi 6.11 (Ki ~0.78 µM); dual orexin receptor antagonist |
| Comparator Or Baseline | Sulfonyl analog (CAS 1795087-70-5): described as GPR35 agonist; quantitative orexin receptor data not reported |
| Quantified Difference | Target class switch: orexin receptors vs. GPR35 |
| Conditions | Orexin receptor binding data from ChEMBL 20 via ZINC15; GPR35 activity described on vendor technical page |
Why This Matters
Investigators requiring orexin receptor modulation cannot replace the target compound with the sulfonyl analog without completely altering the biological readout.
- [1] ZINC15 Substance ZINC000103258924. Activities: HCRTR1 pKi 5.58, HCRTR2 pKi 6.11. ZINC Database. View Source
